Biotin amidite

Description

Properties

IUPAC Name |

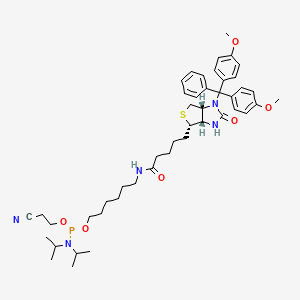

5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64N5O6PS/c1-34(2)51(35(3)4)58(57-32-16-29-47)56-31-15-8-7-14-30-48-43(52)20-13-12-19-42-44-41(33-59-42)50(45(53)49-44)46(36-17-10-9-11-18-36,37-21-25-39(54-5)26-22-37)38-23-27-40(55-6)28-24-38/h9-11,17-18,21-28,34-35,41-42,44H,7-8,12-16,19-20,30-33H2,1-6H3,(H,48,52)(H,49,53)/t41-,42-,44-,58?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXYKQBFPLXSJS-RYQQVEDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCCCCNC(=O)CCCCC1C2C(CS1)N(C(=O)N2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)N(C(=O)N2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H64N5O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

846.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Biotin Amidite Coupling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism behind biotin (B1667282) amidite coupling, a critical process in the synthesis of biotinylated oligonucleotides for a wide array of applications in research, diagnostics, and therapeutics. This document details the underlying chemistry, presents quantitative data on coupling efficiency, outlines experimental protocols, and provides visual representations of the key processes.

Introduction to Biotin Amidite Coupling

Biotinylation, the process of attaching biotin to a molecule, is a cornerstone technique in molecular biology. The exceptionally strong and specific interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin is harnessed for various applications, including affinity purification, immobilization, and detection of nucleic acids. The most prevalent and efficient method for site-specific biotinylation of synthetic oligonucleotides is through the use of biotin phosphoramidites during solid-phase synthesis.

This compound coupling is the chemical reaction that incorporates a biotin molecule, functionalized as a phosphoramidite (B1245037), onto a growing oligonucleotide chain. This process is seamlessly integrated into the standard phosphoramidite cycle of automated DNA/RNA synthesis, typically at the final coupling step to label the 5'-terminus of the oligonucleotide.

The Chemical Mechanism of this compound Coupling

The coupling of a biotin phosphoramidite to an oligonucleotide follows the well-established mechanism of phosphoramidite chemistry. This process can be broken down into a four-step cycle: detritylation, coupling, capping, and oxidation. The biotinylation step is a specialized coupling reaction.

The Phosphoramidite Cycle for Biotinylation:

-

Detritylation: The cycle begins with the removal of the acid-labile dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the terminal nucleotide of the solid-phase-bound oligonucleotide. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This deprotection step exposes a free 5'-hydroxyl group, which is essential for the subsequent coupling reaction.

-

Coupling: This is the core step where the biotin moiety is introduced. A biotin phosphoramidite, dissolved in an anhydrous solvent like acetonitrile (B52724), is delivered to the synthesis column along with an activator. The activator, a weak acid such as 1H-tetrazole or its more reactive derivatives like 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT), protonates the nitrogen atom of the diisopropylamino group of the biotin phosphoramidite. This protonation makes the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the free 5'-hydroxyl group of the oligonucleotide. This reaction forms a trivalent and unstable phosphite (B83602) triester linkage.[]

-

Capping: To prevent unreacted 5'-hydroxyl groups (from incomplete coupling) from participating in subsequent cycles and leading to the formation of (n-1) shortmer impurities, a capping step is performed. This is typically achieved by acetylating the unreacted hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This renders them unreactive for future coupling reactions.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically accomplished using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran. This step completes the addition of the biotin moiety to the oligonucleotide backbone.

Following the final biotin coupling and oxidation, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed in a final deprotection step, typically using aqueous ammonia.

Quantitative Data on Coupling Efficiency

The efficiency of the this compound coupling step is crucial for obtaining a high yield of the desired full-length biotinylated oligonucleotide. Several factors influence this efficiency, including the choice of biotin phosphoramidite, the activator used, and the coupling time. While coupling efficiencies are generally high, often exceeding 95%, optimizing these parameters can further enhance the yield and purity of the final product.[2]

| Biotin Phosphoramidite | Activator | Coupling Time (minutes) | Reported Coupling Efficiency (%) | Reference |

| Standard Biotin Phosphoramidite | 1H-Tetrazole | Standard (e.g., 2-5) | 95 - 97 | [2] |

| Sterically Hindered (e.g., 2'-TBDMS RNA) | 5-Benzylthio-1H-tetrazole (BTT) | ~3 | >98 | [3] |

| BioTEG Phosphoramidite | Not specified | 10 - 15 | High | [4] |

| Fluoride-cleavable biotinylation phosphoramidite | Not specified | 15 | >99 | [5] |

Note: The data presented is a summary of reported values and can vary depending on the specific synthesizer, reagents, and oligonucleotide sequence.

Experimental Protocols

The following provides a generalized experimental protocol for the 5'-biotinylation of an oligonucleotide on an automated DNA/RNA synthesizer. It is crucial to consult the manufacturer's recommendations for your specific instrument and reagents.

Reagent Preparation

-

Biotin Phosphoramidite Solution: Prepare a solution of the desired biotin phosphoramidite in anhydrous acetonitrile at a concentration of 0.1 M.[6] This solution should be prepared fresh if possible and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation due to moisture.

-

Activator Solution: Prepare a solution of the chosen activator (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

-

Standard Synthesis Reagents: Ensure all other reagents for the phosphoramidite cycle (detritylation, capping, and oxidation solutions) are fresh and properly installed on the synthesizer.

Automated Synthesis Cycle for Biotin Coupling

This protocol assumes the oligonucleotide has already been synthesized on the solid support and the final detritylation step has been completed, exposing the 5'-hydroxyl group.

-

Delivery of Biotin Phosphoramidite and Activator: The synthesizer delivers a mixture of the biotin phosphoramidite solution and the activator solution to the synthesis column.

-

Coupling Reaction: The reaction is allowed to proceed for a predetermined coupling time. For standard biotin phosphoramidites, a coupling time of 2-5 minutes is often sufficient. For bulkier phosphoramidites or to maximize efficiency, a longer coupling time of 10-15 minutes may be employed.[4]

-

Washing: The column is washed with anhydrous acetonitrile to remove unreacted reagents.

-

Capping: The capping reagents are delivered to the column to block any unreacted 5'-hydroxyl groups.

-

Washing: The column is washed again with anhydrous acetonitrile.

-

Oxidation: The oxidation solution is delivered to the column to convert the phosphite triester to a phosphate triester.

-

Washing: The column is washed with anhydrous acetonitrile.

Post-Synthesis Cleavage and Deprotection

-

Cleavage from Solid Support: The solid support is treated with a cleavage reagent, typically concentrated ammonium (B1175870) hydroxide, to cleave the oligonucleotide from the support.

-

Deprotection: The resulting solution containing the oligonucleotide is heated to remove the protecting groups from the nucleobases and the phosphate backbone.

-

Purification: The crude biotinylated oligonucleotide is then purified to remove failure sequences (n-1 mers) and other impurities. Common purification methods include High-Performance Liquid Chromatography (HPLC) (reverse-phase or ion-exchange) or polyacrylamide gel electrophoresis (PAGE).[7][8]

Visualizing the Process

The this compound Coupling Reaction

Caption: Chemical mechanism of biotin phosphoramidite coupling.

Experimental Workflow for Biotinylated Oligonucleotide Synthesis

Caption: Solid-phase synthesis workflow for 5'-biotinylation.

Conclusion

The mechanism of this compound coupling is a robust and highly efficient method for the site-specific incorporation of biotin into synthetic oligonucleotides. A thorough understanding of the underlying phosphoramidite chemistry, coupled with the optimization of reaction parameters such as the choice of activator and coupling time, is essential for maximizing the yield and purity of the final biotinylated product. This technical guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize this powerful technique in their work.

References

- 2. Biotin Oligonucleotide Modification, Biotinylation [biosyn.com]

- 3. benchchem.com [benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Fluoride-cleavable biotinylation phosphoramidite for 5′-end-labeling and affinity purification of synthetic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]

The Chemical Cornerstone of Bioconjugation: A Technical Guide to Biotin Phosphoramidite

For Immediate Release

[City, State] – [Date] – In the intricate world of molecular biology and drug development, the precise labeling and purification of oligonucleotides are paramount. Biotin (B1667282) phosphoramidite (B1245037) has emerged as an indispensable reagent, enabling researchers to seamlessly introduce a biotin moiety onto synthetic oligonucleotides. This in-depth technical guide provides a comprehensive overview of the chemical structure of biotin phosphoramidite, its variants, and its critical applications in research and diagnostics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual workflows to facilitate a deeper understanding and practical application of this versatile molecule.

Core Chemical Structure and Variants

Biotin phosphoramidite is a chemically modified phosphoramidite building block used in solid-phase oligonucleotide synthesis. Its fundamental structure consists of three key components:

-

The Biotin Moiety: A water-soluble vitamin (B7) that exhibits an exceptionally strong and specific affinity for streptavidin and avidin (B1170675) proteins. This interaction forms the basis for numerous detection and purification applications.

-

The Phosphoramidite Group: A reactive phosphorus-containing group that enables the covalent attachment of the entire molecule to the 5'-hydroxyl group of a growing oligonucleotide chain during synthesis.

-

A Spacer Arm: A flexible linker that connects the biotin and the phosphoramidite group. The length and chemical nature of the spacer can be varied to minimize steric hindrance and optimize the accessibility of the biotin for binding to streptavidin.

Several variants of biotin phosphoramidite have been developed to suit different experimental needs. These variations often involve modifications to the spacer arm or the inclusion of cleavable linkers.

Quantitative Data Summary

The following table summarizes the key quantitative data for several common biotin phosphoramidite variants, providing a quick reference for researchers.

| Product Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |

| Biotin Phosphoramidite | C₄₇H₆₆N₅O₇PS | 876.1 | 147190-34-9 | Standard biotin phosphoramidite with a DMT group for purification. |

| 5'-Biotin Phosphoramidite | C₄₆H₆₄N₅O₆PS | 846.08 | 135137-87-0 | Designed for direct incorporation of biotin at the 5'-terminus.[1][2] |

| BiotinTEG Phosphoramidite | C₅₂H₇₆N₅O₁₁PS | 1010.24 | 198080-44-3 | Contains a 15-atom triethylene glycol spacer arm for reduced steric hindrance.[3] |

| PC Biotin Phosphoramidite | C₅₅H₇₂N₇O₉PS | 1038.25 | 853955-90-5 | Photocleavable linker allows for the release of the biotinylated molecule after capture.[4][] |

| Biotin Phosphoramidite (hydroxyprolinol) | C₅₁H₇₁N₆O₈PS | 959.18 | Not Available | Non-nucleosidic modifier for introducing biotin at various positions.[6] |

Experimental Protocols

The primary application of biotin phosphoramidite is in the automated synthesis of biotinylated oligonucleotides. The resulting biotin-labeled probes are then commonly used for affinity purification.

Detailed Protocol for Affinity Purification of Biotinylated Oligonucleotides using Streptavidin-Coated Magnetic Beads

This protocol outlines the steps for capturing a biotinylated oligonucleotide from a solution using streptavidin-coated magnetic beads.

Materials:

-

Biotinylated oligonucleotide solution

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)

-

Elution Buffer (e.g., 10 mM EDTA, 95% formamide)

-

Magnetic separation rack

-

Microcentrifuge tubes

-

Incubator/rotator

Procedure:

-

Bead Preparation:

-

Vortex the stock solution of streptavidin-coated magnetic beads to ensure a uniform suspension.

-

Aliquot the desired volume of beads into a clean microcentrifuge tube.

-

Place the tube on a magnetic separation rack to pellet the beads.

-

Carefully remove and discard the supernatant.

-

Wash the beads by resuspending them in Binding/Wash Buffer, pelleting them again on the magnetic rack, and removing the supernatant. Repeat this wash step two more times.

-

-

Binding of Biotinylated Oligonucleotide:

-

Resuspend the washed beads in Binding/Wash Buffer.

-

Add the solution containing the biotinylated oligonucleotide to the bead suspension.

-

Incubate the mixture at room temperature for 15-30 minutes with gentle rotation to allow for the binding of the biotinylated oligonucleotide to the streptavidin-coated beads.

-

-

Washing:

-

Place the tube on the magnetic separation rack to pellet the beads with the bound oligonucleotide.

-

Remove and discard the supernatant, which contains unbound oligonucleotides and other impurities.

-

Wash the beads three times with Binding/Wash Buffer to remove any non-specifically bound molecules.

-

-

Elution (Optional):

-

If the captured oligonucleotide needs to be released from the beads, resuspend the beads in Elution Buffer.

-

Incubate at 65°C for 5 minutes to disrupt the biotin-streptavidin interaction.

-

Place the tube on the magnetic separation rack and carefully transfer the supernatant containing the eluted oligonucleotide to a fresh tube.

-

Visualization of Key Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving biotin phosphoramidite.

Workflow for Oligonucleotide Biotinylation and Purification

Caption: Automated synthesis and subsequent affinity purification of biotinylated oligonucleotides.

Logical Relationship in a DNA-Protein Interaction Pulldown Assay

Caption: Workflow for identifying DNA-binding proteins using a biotinylated probe.

Conclusion

Biotin phosphoramidite is a cornerstone of modern molecular biology, providing a robust and versatile method for the labeling and purification of synthetic oligonucleotides. Its unique chemical properties, coupled with the strength of the biotin-streptavidin interaction, have made it an invaluable tool in a wide array of applications, from basic research to the development of novel diagnostic and therapeutic agents. The continued development of new biotin phosphoramidite variants with enhanced features, such as cleavable linkers and optimized spacer arms, promises to further expand the utility of this remarkable molecule in the years to come.

References

The Gatekeeper of Biotinylation: A Technical Guide to the Role of the DMT Group on Biotin Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic oligonucleotides, the incorporation of modifications such as biotin (B1667282) is paramount for a vast array of applications, from diagnostics to targeted drug delivery. The success of these endeavors hinges on the purity and integrity of the final product. Central to achieving this is a chemical moiety often taken for granted: the 4,4'-dimethoxytrityl (DMT) group. This in-depth technical guide elucidates the critical role of the DMT group when attached to biotin phosphoramidite (B1245037), providing a comprehensive overview of its function in synthesis, purification, and overall workflow efficiency.

The Core Function of the DMT Group in Oligonucleotide Synthesis

The solid-phase synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process that builds the nucleic acid chain in a 3' to 5' direction. The primary role of the DMT group is to serve as a temporary protecting group for the 5'-hydroxyl of the nucleoside phosphoramidite.[1][2] This protection is essential for ensuring the stepwise and controlled addition of each nucleotide.

The DMT group offers a unique combination of properties that make it ideal for this role:

-

Stability: It is stable to the basic and neutral conditions used during the coupling and oxidation steps of the synthesis cycle.

-

Acid Lability: It is readily cleaved under mild acidic conditions, allowing for the deprotection of the 5'-hydroxyl for the next coupling reaction.[1]

-

Monitoring Capability: The cleavage of the DMT group produces a bright orange-colored carbocation, the intensity of which can be measured spectrophotometrically to monitor the efficiency of each coupling step in real-time.[3][4]

Biotin Phosphoramidites: The DMT Group's Expanded Role

When incorporating a biotin molecule into an oligonucleotide, a specialized biotin phosphoramidite reagent is used. In these reagents, the DMT group plays a multifaceted role that extends beyond 5'-hydroxyl protection. There are two main classes of biotin phosphoramidites where the placement of the DMT group dictates its specific function.

5'-Biotinylation Phosphoramidites

For labeling the 5'-terminus of an oligonucleotide, a common strategy involves using a biotin phosphoramidite where the DMT group is attached to the biotin molecule itself, often on one of the urea (B33335) nitrogens.[5][6] In this configuration, the DMT group:

-

Prevents Side Reactions: It protects the biotin moiety from undesired reactions during the synthesis process.[6]

-

Enables "DMT-on" Purification: The presence of the lipophilic DMT group on the final full-length biotinylated oligonucleotide provides a powerful handle for purification by reversed-phase high-performance liquid chromatography (RP-HPLC). This "DMT-on" strategy is highly effective at separating the desired product from shorter, "failure" sequences that lack the DMT group.[7][8]

Internal and 3'-Biotinylation Phosphoramidites

For introducing biotin at internal positions or at the 3'-terminus, different biotin phosphoramidite reagents are employed. These often consist of a modified base or a non-nucleosidic linker containing the biotin moiety. In many of these reagents, a DMT group is attached to a hydroxyl group on the linker, which serves the traditional role of a protecting group for subsequent chain elongation.[9][10]

Data Presentation: The Impact of DMT-on vs. DMT-off Purification

The decision to leave the final DMT group on the biotinylated oligonucleotide ("DMT-on") for purification has a significant impact on the final purity and yield. The following table summarizes the typical outcomes of DMT-on versus DMT-off purification strategies for biotinylated oligonucleotides based on qualitative descriptions and typical efficiency rates reported in the literature.

| Parameter | DMT-on Purification (RP-HPLC) | DMT-off Purification (Anion-Exchange HPLC) |

| Principle of Separation | Hydrophobicity (DMT group provides strong hydrophobic handle) | Charge (Separation based on the number of phosphate (B84403) groups) |

| Typical Purity | >95% | 80-95% |

| Typical Yield | 60-95% | Variable, can be lower due to co-elution of impurities |

| Separation Efficiency | Excellent separation of full-length product from failure sequences | Good separation of different length oligonucleotides, but may not resolve all failure sequences effectively |

| Post-Purification Step | Requires a chemical detritylation step to remove the DMT group | No additional chemical step required |

Note: The values presented in this table are illustrative and can vary depending on the specific oligonucleotide sequence, synthesis efficiency, and the purification protocol used.

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving biotin phosphoramidite in automated solid-phase oligonucleotide synthesis.

Protocol for Coupling of 5'-Biotin Phosphoramidite

This protocol outlines the final coupling step to introduce a biotin moiety at the 5'-terminus of a synthetic oligonucleotide using a biotin phosphoramidite with a DMT group on the biotin.

-

Final Detritylation: The DMT group from the last incorporated nucleoside is removed by treating the solid support with a 3% solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM). The column is then washed with anhydrous acetonitrile (B52724).

-

Activation and Coupling:

-

The 5'-Biotin phosphoramidite is dissolved in anhydrous acetonitrile to a concentration of 0.1 M.

-

An activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile) is prepared.

-

The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column. A longer coupling time of 2-5 minutes is often recommended for modified phosphoramidites like biotin phosphoramidite to ensure high coupling efficiency.[11][12]

-

-

Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

-

Final Wash: The solid support is washed with anhydrous acetonitrile. The synthesis is complete, and the oligonucleotide is left with the DMT group on the 5'-biotin ("DMT-on").

Protocol for Cleavage and Deprotection (DMT-on)

This protocol describes the cleavage of the biotinylated oligonucleotide from the solid support and the removal of the protecting groups from the nucleobases and phosphate backbone, while leaving the final DMT group intact.

-

Drying the Support: The solid support is thoroughly dried with a stream of argon or nitrogen.

-

Cleavage and Base Deprotection: The support is treated with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) at room temperature for 1-2 hours or at 55°C for 30-60 minutes. This step cleaves the oligonucleotide from the support and removes the protecting groups from the DNA bases.[12]

-

Elution: The supernatant containing the cleaved and deprotected oligonucleotide is collected from the support. The support is washed with additional deprotection solution to ensure complete recovery.

-

Evaporation: The combined solution is evaporated to dryness in a vacuum centrifuge. The resulting pellet contains the crude DMT-on biotinylated oligonucleotide.

Protocol for DMT-on Reversed-Phase HPLC Purification

This protocol outlines the purification of the crude DMT-on biotinylated oligonucleotide.

-

Sample Preparation: The dried crude oligonucleotide is redissolved in a suitable mobile phase, typically a mixture of acetonitrile and an aqueous buffer (e.g., triethylammonium (B8662869) acetate).

-

HPLC Separation:

-

The sample is injected onto a reversed-phase HPLC column (e.g., C18).

-

A gradient of increasing acetonitrile concentration is used to elute the oligonucleotides.

-

The DMT-on biotinylated oligonucleotide, being more hydrophobic, will have a longer retention time and will elute later than the DMT-off failure sequences.[8]

-

The fraction containing the main peak corresponding to the DMT-on product is collected.

-

-

Detritylation:

-

The collected fraction is treated with an acid, such as 80% acetic acid, for 15-30 minutes to cleave the DMT group.[13]

-

-

Desalting: The final purified and detritylated biotinylated oligonucleotide is desalted using a method such as ethanol (B145695) precipitation or a desalting column.

Mandatory Visualizations

The following diagrams illustrate the key chemical pathways and workflows described in this guide.

References

- 1. Synthesis and hybridization of a series of biotinylated oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 3. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]

- 4. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis and hybridization of a series of biotinylated oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atdbio.com [atdbio.com]

- 9. glenresearch.com [glenresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 12. blog.biosearchtech.com [blog.biosearchtech.com]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of Spacer Arms in Biotin Phosphoramidites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The exceptional affinity between biotin (B1667282) and avidin (B1170675) (or streptavidin) is a cornerstone of modern biotechnology, enabling a vast array of applications from diagnostics and affinity chromatography to targeted drug delivery. The covalent attachment of biotin to oligonucleotides, proteins, and other molecules is frequently achieved using biotin phosphoramidites during solid-phase synthesis. However, the true efficacy of this powerful interaction often hinges on a critical, yet sometimes overlooked, component: the spacer arm. This in-depth technical guide explores the core principles of spacer arms in biotin phosphoramidites, providing quantitative data, detailed experimental protocols, and logical workflows to empower researchers in optimizing their biotin-based applications.

The Function and Importance of Spacer Arms

Biotin phosphoramidites are chemical reagents used to incorporate a biotin molecule onto a synthetic oligonucleotide. The spacer arm is the chemical linker that connects the biotin moiety to the phosphoramidite (B1245037) group, which in turn reacts with the growing oligonucleotide chain.

The primary function of the spacer arm is to mitigate steric hindrance.[1] The biotin-binding pocket of avidin and streptavidin is relatively deep within the protein structure.[2] If the biotin molecule is attached too closely to a bulky oligonucleotide or another large molecule, the accessibility of the binding pocket can be significantly impeded, leading to a weaker interaction or complete inhibition of binding. A spacer arm extends the biotin moiety away from the attached molecule, providing the necessary flexibility and spatial freedom for optimal docking into the avidin or streptavidin binding site.[1][2]

Types of Spacer Arms

A variety of spacer arms have been developed to suit different applications, varying in length, flexibility, and hydrophilicity. Common types include:

-

Aliphatic Chains (C3, C6, C12): These are simple hydrocarbon chains of varying lengths. They are relatively hydrophobic and can be incorporated multiple times to achieve longer spacing.[3][4]

-

Ethylene Glycol-Based Spacers (PEG, TEG): Polyethylene glycol (PEG) and triethylene glycol (TEG) spacers are more hydrophilic than their aliphatic counterparts.[5] This increased polarity can enhance the solubility of the biotinylated molecule and reduce non-specific binding.[6] The BioTEG phosphoramidite, for instance, incorporates a 15-atom spacer arm based on triethylene glycol.[5][7]

-

Photocleavable (PC) Spacers: These linkers contain a photolabile group, allowing for the release of the biotinylated molecule from its target upon exposure to specific wavelengths of light.[8][9] This is particularly useful for applications requiring the recovery of the captured molecule.

-

Disulfide-Containing Spacers: These spacers incorporate a disulfide bond that can be cleaved using reducing agents like dithiothreitol (B142953) (DTT). This provides a chemical method for releasing the captured molecule.[10]

Impact of Spacer Arm Length on Binding Affinity

The length of the spacer arm is a critical parameter that can significantly influence the binding kinetics of the biotin-avidin interaction. While a spacer is generally necessary to overcome steric hindrance, an excessively long and flexible spacer can sometimes have a detrimental effect on binding affinity.

Experimental data indicates that as the length of a PEG spacer increases, the equilibrium dissociation constant (Kd) may also increase, signifying a weaker binding interaction.[2] This can be attributed to the larger hydrodynamic radius and increased flexibility of longer PEG chains, which can sterically hinder the precise orientation of the biotin molecule within the deep binding pocket of avidin.[2]

Quantitative Analysis of Spacer Arm Length on Biotin-Avidin Binding Affinity

| Biotinylated Ligand | Spacer Type & Molecular Weight ( g/mol ) | Equilibrium Dissociation Constant (Kd) (M) | Stoichiometry (Biotin:Avidin) | Reference |

| Biotin | None | ~10⁻¹⁵ | 4:1 | [1][2] |

| Biotin-PEG | PEG (588) | ~10⁻⁸ | 4:1 | [2] |

| Biotin-PEG | PEG (3400) | ~10⁻⁸ | 4:1 | [2] |

| Biotin-PEG | PEG (5000) | ~10⁻⁸ | 1:1 | [2] |

Note: Direct comparison of Kd values across different studies can be challenging due to variations in experimental conditions. However, the general trend of decreasing affinity with very long spacers is a consistent observation. A notable finding is the shift in stoichiometry with a very long PEG chain (5000 g/mol ), where the bulky spacer may physically block access to other binding sites on the avidin tetramer.[2]

Experimental Protocols

Synthesis of a Biotin Phosphoramidite with a TEG Spacer

A common synthetic route for creating a biotin phosphoramidite with a tetraethylene glycol (TEG) spacer involves a multi-step process.[11][12] The general workflow is as follows:

-

Modification of Tetraethylene Glycol: One of the terminal hydroxyl groups of TEG is converted into an amino group.

-

Reaction with a Protected Glycerol (B35011) Derivative: The amino-modified TEG is reacted with a protected glycidol, such as DMTr-Glycidol, to open the epoxide ring and form an ether linkage.

-

Biotinylation: The biotin moiety is then attached to the newly formed secondary amine.

-

Phosphitylation: The remaining free hydroxyl group on the glycerol backbone is phosphitylated to create the reactive phosphoramidite.

The final product is then purified and can be used in standard automated DNA synthesizers.[11][12]

dot

Caption: Synthesis workflow for a biotin phosphoramidite with a TEG spacer.

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It can be used to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of biotin-streptavidin binding.

Methodology:

-

Chip Preparation: A streptavidin-coated sensor chip is used.[8][13]

-

Ligand Immobilization: The biotinylated oligonucleotide (ligand) with a specific spacer arm is injected over the sensor surface and captured by the immobilized streptavidin.

-

Analyte Injection: A solution containing the protein of interest (analyte) is flowed over the sensor surface at various concentrations. The binding of the analyte to the immobilized ligand is measured as a change in the SPR signal.

-

Dissociation: A running buffer is flowed over the surface to measure the dissociation of the analyte from the ligand.

-

Regeneration: A regeneration solution (e.g., 20 mM NaOH) is injected to remove the bound analyte, preparing the surface for the next cycle.[8][13]

-

Data Analysis: The association and dissociation curves are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.[2]

dot

Caption: Experimental workflow for SPR analysis of biotin-streptavidin binding.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

-

Sample Preparation: The protein (e.g., avidin) and the biotinylated ligand must be in identical, degassed buffers to minimize heats of dilution.[4]

-

Cell Loading: The sample cell is filled with a known concentration of the protein solution.

-

Syringe Loading: The injection syringe is filled with a known concentration of the biotinylated ligand solution, typically 10-20 times more concentrated than the protein in the cell.[14]

-

Titration: A series of small, precise injections of the ligand are made into the sample cell while the temperature is kept constant.

-

Heat Measurement: The instrument measures the heat change after each injection.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine Kd, n, and ΔH.[2]

dot

Caption: Workflow for ITC analysis of biotin-avidin binding thermodynamics.

Application: Use of Biotinylated Oligonucleotides in Magnetic Bead Separation

A prominent application of biotinylated oligonucleotides is the capture and separation of specific target molecules, such as proteins or nucleic acids, using streptavidin-coated magnetic beads.

Protocol for Pull-down Experiments:

-

Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the required volume to a tube.[15]

-

Equilibration: Place the tube on a magnetic rack to pellet the beads. Remove the storage buffer and wash the beads three times with a binding/wash buffer.[15]

-

Binding of Biotinylated Oligonucleotide: Resuspend the equilibrated beads with the biotinylated oligonucleotide in the binding buffer. Incubate with mixing for at least 30 minutes at room temperature.[15]

-

Washing: Pellet the beads using the magnetic rack and remove the supernatant. Wash the beads to remove any unbound oligonucleotide.

-

Target Capture: Incubate the beads with the sample containing the target molecule (e.g., cell lysate).

-

Elution (Optional): After washing away non-specifically bound molecules, the captured target can be eluted. For short biotinylated oligos, an elution buffer containing EDTA and formamide (B127407) can be used at 65°C for a few minutes.[16]

References

- 1. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 5. glenresearch.com [glenresearch.com]

- 6. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]

- 7. glenresearch.com [glenresearch.com]

- 8. biosensingusa.com [biosensingusa.com]

- 9. Reversible immobilization of proteins with streptavidin affinity tags on a surface plasmon resonance biosensor chip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 11. Synthesis of Biotin-Containing Phosphoramidite Linker with Polyether Spacer Arm | Semantic Scholar [semanticscholar.org]

- 12. Synthesis of biotin-containing phosphoramidite linker with polyether spacer arm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biosensingusa.com [biosensingusa.com]

- 14. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 15. neb.com [neb.com]

- 16. bioclon.com [bioclon.com]

An In-depth Technical Guide to Biotin Amidite for 5'-End Labeling of oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of biotin (B1667282) phosphoramidite (B1245037) for the 5'-end labeling of synthetic oligonucleotides. It covers the underlying chemistry, detailed experimental protocols, data analysis, and applications of this widely used bioconjugation technique.

Introduction: The Power of the Biotin-Streptavidin Interaction

Biotin, a water-soluble B vitamin, forms an exceptionally strong and specific non-covalent bond with the protein streptavidin (and its analog, avidin), with a dissociation constant (Kd) in the femtomolar range (approximately 10⁻¹⁵ M). This interaction is one of the strongest known in biology, making it an ideal tool for a multitude of molecular biology applications. By incorporating a biotin molecule at the 5'-end of an oligonucleotide, researchers can effectively "tag" the nucleic acid for a variety of downstream uses, including affinity purification, immobilization, and detection.

Biotin phosphoramidite, also known as biotin amidite, is the key reagent that enables the direct incorporation of biotin onto a synthetic oligonucleotide during automated solid-phase synthesis. This method offers a convenient and efficient way to produce high-purity 5'-biotinylated oligonucleotides.

The Chemistry of 5'-End Labeling with Biotin Phosphoramidite

The 5'-end labeling of oligonucleotides with biotin is achieved through standard phosphoramidite chemistry on an automated DNA/RNA synthesizer. Biotin phosphoramidite is a modified phosphoramidite reagent where the biotin molecule is attached to the phosphoramidite moiety via a spacer arm.

The synthesis cycle involves the following key steps:

-

Deblocking: The 5'-hydroxyl group of the growing oligonucleotide chain, which is protected by a dimethoxytrityl (DMT) group, is deprotected by treatment with an acid.

-

Coupling: The biotin phosphoramidite, activated by a tetrazole or a similar activator, is coupled to the free 5'-hydroxyl group of the oligonucleotide.

-

Capping: Any unreacted 5'-hydroxyl groups are capped with an acetylating reagent to prevent the formation of failure sequences.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.

This cycle is repeated for each nucleotide addition. The final step in the synthesis is the coupling of the biotin phosphoramidite to the 5'-end of the fully synthesized oligonucleotide.

A variety of biotin phosphoramidites are commercially available, differing in the length and chemical nature of the spacer arm that connects the biotin to the phosphoramidite. Longer spacer arms, such as those containing polyethylene (B3416737) glycol (PEG) units (e.g., Biotin-TEG), can reduce steric hindrance and improve the accessibility of the biotin for binding to streptavidin. Some biotin phosphoramidites also incorporate cleavable linkers, allowing for the release of the biotinylated oligonucleotide from a streptavidin matrix after capture.

Experimental Protocols

This section provides detailed protocols for the key steps involved in the synthesis, purification, and analysis of 5'-biotinylated oligonucleotides.

Automated Synthesis of 5'-Biotinylated Oligonucleotides

Materials:

-

DNA/RNA synthesizer

-

Standard nucleoside phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing reagent, deblocking solution)

-

Biotin phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

Protocol:

-

Program the DNA/RNA synthesizer with the desired oligonucleotide sequence.

-

In the final coupling step, specify the use of the biotin phosphoramidite.

-

For most standard biotin phosphoramidites, a coupling time of 2-3 minutes is sufficient. However, for bulkier or sterically hindered biotin phosphoramidites, the coupling time may need to be extended to 10-15 minutes to ensure high coupling efficiency.[1]

-

After the synthesis is complete, the oligonucleotide remains attached to the solid support and is fully protected.

References

An In-depth Technical Guide to 3'-Biotin CPG for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of 3'-biotin Controlled Pore Glass (CPG) for the synthesis of biotinylated oligonucleotides. This foundational tool in molecular biology and drug development enables the highly specific and stable labeling of DNA and RNA fragments, facilitating a wide array of downstream applications.

Core Concepts: The Foundation of 3'-Biotinylation

3'-Biotin CPG is a solid support medium used as the starting point for the automated solid-phase synthesis of oligonucleotides. The biotin (B1667282) molecule is pre-attached to the CPG, often via a spacer arm, ensuring that the final synthesized oligonucleotide will possess a biotin moiety at its 3'-terminus. This method offers a direct and efficient way to produce 3'-biotinylated oligonucleotides, which are instrumental in various biochemical assays due to the high-affinity interaction between biotin and streptavidin.

The synthesis process begins with the 3'-biotin CPG loaded into a synthesis column. The oligonucleotide chain is then elongated in the 3' to 5' direction through sequential cycles of deblocking, coupling, capping, and oxidation. The presence of a dimethoxytrityl (DMT) group on the 3'-biotin CPG allows for standard coupling chemistries to be employed. A common feature of 3'-Biotin CPG is the inclusion of a triethylene glycol (TEG) spacer, which provides hydrophilic spacing and minimizes steric hindrance between the biotin molecule and the oligonucleotide, thereby facilitating its interaction with streptavidin.[1]

Quantitative Data Summary

The efficiency of oligonucleotide synthesis and the subsequent application of the biotinylated product are critical considerations. The following tables summarize key quantitative data related to these processes.

| Parameter | Typical Value | Notes |

| Average Coupling Efficiency | 98-99% | Per coupling cycle in standard phosphoramidite (B1245037) chemistry. This has a significant impact on the final yield of full-length oligonucleotides. |

| Purity (Post-HPLC) | >95% | HPLC is recommended for the purification of modified oligonucleotides to separate full-length products from truncated sequences.[2] |

| Loading on CPG | 25-40 µmol/g | This value indicates the amount of initial biotin molecules available for synthesis on the CPG support.[3] |

| Final Yield (1 µmol scale, 30-mer with modifications) | 20-52 OD₂₆₀ units (approx. 0.15-0.4 µmol) | Yield is highly dependent on sequence, length, modifications, and purification methods. |

| Ligand | Receptor | Dissociation Constant (Kd) | Notes |

| Biotin | Streptavidin | ~10⁻¹⁴ M | This extremely strong, non-covalent interaction is the basis for most applications of biotinylated oligonucleotides.[4][5] |

| Desthiobiotin | Streptavidin | ~10⁻⁹ M | Desthiobiotin is a biotin analog with lower binding affinity, allowing for elution under milder conditions.[6] |

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis using 3'-Biotin CPG

This protocol outlines the standard automated synthesis cycle.

Materials:

-

3'-Biotin CPG column

-

DNA/RNA phosphoramidites (A, C, G, T/U)

-

Activator solution (e.g., 0.25 M 5-Ethylthio-1H-Tetrazole in acetonitrile)

-

Capping solutions (Cap A: acetic anhydride/2,6-lutidine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizer solution (0.02 M iodine in water/pyridine/THF)

-

Deblocking solution (3% dichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

Procedure:

-

Column Installation: Install the 3'-Biotin CPG column on an automated DNA/RNA synthesizer.

-

Initial Deblocking: Remove the DMT protecting group from the biotin on the CPG support using the deblocking solution.

-

First Coupling: Couple the first phosphoramidite to the deprotected hydroxyl group on the CPG-bound biotin linker. The activator solution is used to catalyze this reaction.

-

Capping: Acetylate any unreacted hydroxyl groups using the capping solutions to prevent the formation of failure sequences.

-

Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the oxidizer solution.

-

Iterative Cycles: Repeat steps 2-5 for each subsequent nucleotide in the desired sequence.

-

Final Deblocking (DMT-off): After the final coupling cycle, the terminal DMT group is typically removed.

-

Cleavage and Deprotection: Proceed to the cleavage and deprotection protocol.

References

- 1. 3'-Biotin-TEG CPG | LGC, Biosearch Technologies [biosearchtech.com]

- 2. 3’-Biotin LCAA CPG | FIVEphoton Biochemicals | Oligonucleotide Synthesis Reagent | HPT1801 [fivephoton.com]

- 3. Purchase 3'-Biotin-TEG-CPG1000 [nucleosyn.com]

- 4. Simple methods for the 3′ biotinylation of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. glenresearch.com [glenresearch.com]

A Technical Guide to the Solubility of Biotin Phosphoramidite in Acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of biotin (B1667282) phosphoramidite (B1245037) in acetonitrile (B52724), a critical parameter for its application in automated oligonucleotide synthesis. The guide covers quantitative data on solution preparation, factors influencing solubility, and detailed experimental protocols.

Executive Summary

Quantitative Data: Preparing Standard Solutions

For practical applications in oligonucleotide synthesis, biotin phosphoramidite is typically dissolved in anhydrous acetonitrile to a standard concentration of 0.1 M.[1] The following table provides the required mass of various biotin phosphoramidite derivatives to prepare solutions of this concentration.

| Biotin Phosphoramidite Derivative | Molecular Weight ( g/mol ) | Mass for 1 mL of 0.1 M Solution (mg) | Mass for 5 mL of 0.1 M Solution (mg) |

| Biotin Phosphoramidite | 876.1 | 87.6 | 438.0 |

| 5'-Biotin Phosphoramidite | 846.08 | 84.6 | 423.0 |

| BiotinTEG Phosphoramidite | 1010.24 | 101.0 | 505.0 |

| PC Biotin Phosphoramidite | 1038.25 | 103.8 | 519.1 |

Note: The molecular weights are based on commercially available products and may vary slightly between suppliers. Always refer to the product-specific technical data sheet.

Factors Influencing Solubility

The dissolution of biotin phosphoramidite in acetonitrile is a critical step for its use in automated synthesis. Several factors can impact its solubility:

-

Chemical Structure: The specific chemical structure of the biotin phosphoramidite, including the linker between the biotin and the phosphoramidite group, plays a significant role in its solubility. Some older versions of biotin phosphoramidite exhibited poor solubility in acetonitrile, necessitating the use of other solvents like a mixture of dimethylformamide (DMF) and dichloromethane.[4]

-

Protecting Groups: Modern biotin phosphoramidites are often designed with protecting groups to enhance their solubility in acetonitrile. For example, a 4-t-butylbenzoyl group on the biotin moiety can improve solubility.[5] The presence of a dimethoxytrityl (DMT) group also contributes to the solubility and is useful for purification.[2][3][4][6]

-

Acetonitrile Quality: The grade and purity of the acetonitrile are crucial. It is essential to use anhydrous acetonitrile with a water content of less than 30 ppm.[1] The presence of water can lead to the degradation of the phosphoramidite and reduce its solubility and reactivity.

-

Temperature: While specific temperature-solubility curves are not widely published, dissolution is typically performed at room temperature. For storage of the solution, it is recommended to keep it refrigerated (2-8°C).[3]

-

Solution Stability: Once dissolved in acetonitrile, biotin phosphoramidite solutions have a limited stability of about 2-3 days, even when stored under appropriate conditions.[2][3] Degradation can lead to decreased coupling efficiency during oligonucleotide synthesis.

Experimental Protocols

Protocol for Preparation of a 0.1 M Biotin Phosphoramidite Solution in Acetonitrile

This protocol describes the standard procedure for dissolving biotin phosphoramidite for use in an automated DNA synthesizer.

Materials:

-

Biotin phosphoramidite

-

Anhydrous acetonitrile (<30 ppm water)

-

Anhydrous-rated syringe and needle

-

Septum-sealed vial appropriate for the synthesizer

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

Allow the vial of biotin phosphoramidite powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Under an inert atmosphere (e.g., in a glove box or using a gentle stream of argon/nitrogen), carefully transfer the required amount of biotin phosphoramidite powder into the clean, dry synthesizer vial.

-

Using a dry syringe, add the calculated volume of anhydrous acetonitrile to the vial. For example, to prepare a 0.1 M solution of a biotin phosphoramidite with a molecular weight of 876.1 g/mol , add 1 mL of anhydrous acetonitrile to 87.6 mg of the powder.

-

Seal the vial with the septum cap and gently swirl or vortex until the powder is completely dissolved. Avoid vigorous shaking to prevent shearing of the molecule.

-

The solution is now ready to be placed on the DNA synthesizer.

Protocol for Determining Solubility (General Method)

Materials:

-

Biotin phosphoramidite

-

Anhydrous acetonitrile

-

Small, sealable glass vials

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Micro-pipettes

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Prepare a series of vials with a fixed, known volume of anhydrous acetonitrile (e.g., 1 mL).

-

To each vial, add a progressively larger, accurately weighed amount of biotin phosphoramidite.

-

Seal the vials and stir the solutions at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

After stirring, visually inspect each vial for undissolved solid.

-

For vials with undissolved solid, centrifuge at high speed to pellet the excess solid.

-

Carefully remove a known volume of the supernatant without disturbing the pellet.

-

Determine the concentration of the dissolved biotin phosphoramidite in the supernatant using a suitable analytical method like UV-Vis spectrophotometry (if a chromophore is present and a standard curve is established) or HPLC.

-

The highest concentration achieved in a saturated solution represents the solubility at that temperature.

Workflow and Visualization

Biotin phosphoramidite is a key component in the solid-phase synthesis of biotinylated oligonucleotides. The following diagrams illustrate the logical relationship of factors affecting its solubility and the experimental workflow for its use.

Caption: Factors affecting biotin phosphoramidite solubility.

Caption: Workflow for oligonucleotide biotinylation.

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. glenresearch.com [glenresearch.com]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Fluoride-cleavable biotinylation phosphoramidite for 5′-end-labeling and affinity purification of synthetic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biotin Phosphoramidite | AAT Bioquest [aatbio.com]

A Technical Guide to the Core Principles of Oligonucleotide Biotinylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in molecular biology, diagnostics, and therapeutic development. The exceptionally high affinity between biotin (Vitamin H) and streptavidin (a protein from Streptomyces avidinii) forms one of the strongest known non-covalent biological interactions. This robust and specific binding is harnessed to label and isolate oligonucleotides for a vast array of applications, including affinity purification, immunoassays, in situ hybridization, and targeted drug delivery. This technical guide provides an in-depth exploration of the fundamental principles of oligonucleotide biotinylation, including common methodologies, quantitative considerations, and detailed experimental protocols.

Core Principles of Biotin-Streptavidin Interaction

The interaction between biotin and streptavidin is characterized by an extremely low dissociation constant (Kd), typically in the range of 10⁻¹⁴ to 10⁻¹⁵ M, signifying a nearly irreversible bond under many experimental conditions.[1][2] This interaction is highly specific and resistant to a wide range of pH, temperature, and denaturing agents.[1] Streptavidin is a tetrameric protein, with each of its four identical subunits capable of binding one biotin molecule.[2] This multivalency can be advantageous for signal amplification in detection assays.

Methods of Oligonucleotide Biotinylation

Oligonucleotide biotinylation can be broadly categorized into chemical and enzymatic methods, each offering distinct advantages depending on the desired location of the biotin label and the scale of the synthesis.

Chemical Biotinylation using Phosphoramidite (B1245037) Chemistry

The most prevalent method for introducing biotin into synthetic oligonucleotides is through the use of biotin phosphoramidites during solid-phase synthesis. This approach allows for precise, site-specific incorporation of biotin at the 5'-end, 3'-end, or internally within the oligonucleotide sequence.

-

5'-End Biotinylation: A biotin phosphoramidite is coupled to the 5'-hydroxyl group of the terminal nucleotide in the final synthesis cycle.[3] This is a highly efficient and common method for labeling probes and primers.

-

3'-End Biotinylation: This is achieved by initiating oligonucleotide synthesis from a solid support (e.g., controlled pore glass - CPG) that is pre-derivatized with biotin.[4]

-

Internal Biotinylation: Biotin can be introduced at specific internal positions by using a modified phosphoramidite, most commonly a biotin-dT phosphoramidite, which replaces a standard thymidine (B127349) residue in the sequence.[5]

The Chemistry of Phosphoramidite Coupling:

The core of solid-phase oligonucleotide synthesis is the phosphoramidite coupling reaction. In this step, the phosphoramidite monomer (a protected nucleoside or a biotin phosphoramidite) is activated by a weak acid, such as tetrazole. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support, forming a phosphite (B83602) triester linkage. This linkage is subsequently oxidized to a more stable phosphate (B84403) triester bond.

Enzymatic Biotinylation

Enzymatic methods provide an alternative for biotinylating oligonucleotides, particularly for labeling the 3'-end of existing DNA or RNA strands.

-

Terminal Deoxynucleotidyl Transferase (TdT): This enzyme can add biotinylated deoxynucleotides (e.g., biotin-dUTP) to the 3'-terminus of a DNA oligonucleotide in a template-independent manner.[6]

-

DNA Polymerase I (Klenow Fragment): In a primer extension reaction, this enzyme can incorporate biotinylated nucleotides into a newly synthesized strand complementary to a template.[7]

Quantitative Data on Biotinylation and Binding Affinity

The efficiency of biotinylation and the subsequent binding to streptavidin are influenced by several factors, including the biotinylation method, the presence and length of a spacer arm, and experimental conditions such as temperature.

Table 1: Comparison of Biotinylation Strategies

| Biotinylation Method | Position of Label | Typical Efficiency | Key Advantages | Key Disadvantages |

| 5'-End Phosphoramidite | 5'-Terminus | High (>95%) | High yield and purity; compatible with standard oligo synthesis.[8] | Only the full-length product is biotinylated. |

| 3'-End CPG | 3'-Terminus | High (>95%) | Blocks 3'-extension by polymerases; useful for probes.[4] | All synthesized chains, including truncated ones, will be biotinylated. |

| Internal (Biotin-dT) | Internal | High (>95%) | Allows for multiple biotin labels within a single oligo. | Can potentially interfere with hybridization, though minimal with appropriate linkers. |

| Enzymatic (TdT) | 3'-Terminus | Variable | Useful for labeling pre-synthesized oligos. | Can add multiple biotinylated nucleotides, leading to heterogeneity.[6] |

Table 2: Influence of Spacer Arm Length on Biotin-Streptavidin Interaction

| Spacer Arm | Approximate Length | Dissociation Constant (Kd) | Stoichiometry (Biotin:Avidin) | Comments |

| No Spacer | ~9 Å | ~10⁻¹⁵ M | 4:1 | Prone to steric hindrance with bulky oligonucleotides. |

| C6 Spacer | ~13.5 Å | ~10⁻¹⁵ M | 4:1 | Commonly used standard spacer, reduces steric hindrance.[5] |

| TEG Spacer (Triethylene Glycol) | ~15 Å | ~10⁻¹⁵ M | 4:1 | Increases hydrophilicity and flexibility.[9] |

| Long Chain Spacers (e.g., PEG) | >20 Å | May slightly increase (weaker affinity) | Can be less than 4:1 | Further reduces steric hindrance, beneficial for large molecules or surface attachment. |

Table 3: Kinetic and Thermodynamic Parameters of Biotin-Streptavidin Binding

| Parameter | Value | Conditions | Reference |

| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | 25°C, pH 7.4 | [1][2] |

| Association Rate Constant (kon) | ~10⁷ M⁻¹s⁻¹ | 25°C, pH 7.4 | [10] |

| Dissociation Rate Constant (koff) | ~10⁻⁶ s⁻¹ | 25°C, pH 7.4 | [11] |

| Temperature Dependence | Tighter binding at lower temperatures (2-20°C) | pH 7.4 | [12] |

Experimental Protocols

Protocol 1: 5'-End Biotinylation using Phosphoramidite Chemistry

This protocol outlines the final coupling step in an automated solid-phase oligonucleotide synthesis to introduce a 5'-biotin modification.

Materials:

-

DNA synthesizer

-

Standard DNA phosphoramidites and synthesis reagents

-

5'-Biotin phosphoramidite (e.g., BiotinTEG phosphoramidite)

-

Anhydrous acetonitrile (B52724)

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside

Methodology:

-

Perform standard automated oligonucleotide synthesis cycles (detritylation, coupling, capping, oxidation) for the desired sequence.

-

In the final cycle, after the detritylation of the terminal 5'-hydroxyl group, deliver the 5'-Biotin phosphoramidite dissolved in anhydrous acetonitrile to the synthesis column. A longer coupling time (e.g., 2-3 minutes) is often recommended for modified phosphoramidites.

-

Proceed with the standard capping and oxidation steps.

-

After completion of the synthesis, cleave the oligonucleotide from the solid support and deprotect the nucleobases using concentrated ammonium (B1175870) hydroxide.

-

Purify the biotinylated oligonucleotide using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE). The dimethoxytrityl (DMT) group on the biotin phosphoramidite can be left on for purification (trityl-on) and removed post-purification.[13]

Protocol 2: Affinity Purification of Biotinylated Oligonucleotides

This protocol describes the purification of a biotinylated oligonucleotide from a mixture containing non-biotinylated species using streptavidin-coated magnetic beads.

Materials:

-

Biotinylated oligonucleotide solution

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 M NaCl, 1 mM EDTA)

-

Elution Buffer (for cleavable linkers, e.g., containing DTT for disulfide linkers, or fluoride (B91410) for fluoride-cleavable linkers) or nuclease-free water for non-cleavable applications where the oligo remains bound.

-

Magnetic rack

Methodology:

-

Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a microcentrifuge tube. Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.

-

Equilibration: Wash the beads three times with an equal volume of Binding/Wash Buffer. After each wash, pellet the beads using the magnetic rack and discard the supernatant.

-

Binding: Resuspend the equilibrated beads in the Binding/Wash Buffer. Add the solution containing the biotinylated oligonucleotide. Incubate for 15-30 minutes at room temperature with gentle rotation to allow for binding.

-

Washing: Pellet the beads on the magnetic rack and discard the supernatant containing unbound oligonucleotides. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound molecules.

-

Elution (if applicable): If a cleavable linker is used, resuspend the beads in the appropriate Elution Buffer and incubate according to the manufacturer's instructions to release the oligonucleotide. Pellet the beads and collect the supernatant containing the purified oligonucleotide. For applications where the oligonucleotide remains immobilized, proceed to the downstream application after the final wash step.

Protocol 3: Analysis of Biotinylation Efficiency by Streptavidin Gel Shift Assay

This protocol provides a method to qualitatively assess the efficiency of biotinylation by observing a shift in the electrophoretic mobility of the oligonucleotide upon binding to streptavidin.

Materials:

-

Biotinylated oligonucleotide

-

Non-biotinylated control oligonucleotide of the same sequence

-

Streptavidin

-

Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA)

-

Polyacrylamide gel (e.g., 15-20% TBE-Urea gel for denaturing conditions or a native TBE gel)

-

Gel loading buffer

-

Gel electrophoresis apparatus and power supply

-

Staining solution (e.g., SYBR Gold or ethidium (B1194527) bromide)

-

Gel imaging system

Methodology:

-

Prepare two reactions in separate microcentrifuge tubes:

-

Reaction 1 (Control): Mix the non-biotinylated oligonucleotide with streptavidin in binding buffer.

-

Reaction 2 (Test): Mix the biotinylated oligonucleotide with streptavidin in binding buffer. A molar excess of streptavidin to oligonucleotide is typically used.

-

-

Incubate both reactions at room temperature for 15-30 minutes to allow for complex formation.

-

Add gel loading buffer to each reaction.

-

Load the samples onto the polyacrylamide gel, along with lanes for the biotinylated and non-biotinylated oligonucleotides alone.

-

Run the gel according to standard procedures.

-

Stain the gel with a suitable nucleic acid stain and visualize it using a gel imaging system.

-

Analysis: A successful biotinylation will result in a significant upward shift in the band of the biotinylated oligonucleotide when incubated with streptavidin, compared to the biotinylated oligonucleotide alone and the control reaction with the non-biotinylated oligonucleotide. The absence of a shifted band or the presence of a significant amount of unshifted biotinylated oligonucleotide indicates low biotinylation efficiency.

Visualizations

Diagram 1: 5'-End Biotinylation Workflow

Caption: Workflow for 5'-end biotinylation of an oligonucleotide during solid-phase synthesis.

Diagram 2: Chemical Reaction of Biotin Phosphoramidite Coupling

Caption: Simplified reaction mechanism for coupling a biotin phosphoramidite to an oligonucleotide.

Diagram 3: Affinity Purification Workflow

Caption: General workflow for the affinity purification of biotinylated oligonucleotides.

Stability of Biotinylated Oligonucleotides

The stability of biotinylated oligonucleotides is comparable to that of unmodified oligonucleotides. They are generally stable when stored dry at room temperature for several months, and for years when stored frozen (-20°C) in a buffered solution such as TE buffer (pH 8.0).[14] It is advisable to protect fluorescently labeled biotinylated oligonucleotides from light. Extreme pH conditions should be avoided; low pH (<5) can lead to depurination, while high pH (>9) can cause degradation of the phosphodiester backbone. For long-term storage, keeping the oligonucleotides in a slightly basic buffer (pH 7.5-8.0) is recommended to prevent acid-catalyzed hydrolysis.

Conclusion

Oligonucleotide biotinylation is a powerful and versatile tool in the arsenal (B13267) of researchers and drug developers. A thorough understanding of the different biotinylation strategies, the influence of factors such as spacer arms, and the appropriate methods for purification and analysis is crucial for the successful implementation of this technology. By carefully selecting the biotinylation method and optimizing experimental conditions, the unique and robust interaction between biotin and streptavidin can be effectively leveraged to achieve a wide range of scientific and therapeutic goals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Streptavidin - Wikipedia [en.wikipedia.org]

- 3. 5' & 3' Modifications Sheet [genelink.com]

- 4. idtdna.com [idtdna.com]

- 5. Biotinyl and phosphotyrosinyl phosphoramidite derivatives useful in the incorporation of multiple reporter groups on synthetic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. glenresearch.com [glenresearch.com]

- 8. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aimspress.com [aimspress.com]

- 11. glenresearch.com [glenresearch.com]

- 12. eurogentec.com [eurogentec.com]

- 13. Oligonucleotide Handling & Stability [sigmaaldrich.com]

- 14. pH stability of oligonucleotides [biosyn.com]

The Cornerstone of Synthetic Biology: A Technical Guide to Phosphoramidites in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and drug development, the ability to synthesize custom oligonucleotides with high fidelity is paramount. This guide delves into the core of this capability: the function of phosphoramidites in solid-phase oligonucleotide synthesis. Phosphoramidite (B1245037) chemistry stands as the gold-standard method, enabling the precise and efficient construction of DNA and RNA sequences that are foundational to a vast array of applications, from diagnostics and genetic research to therapeutic innovations like antisense oligonucleotides and gene therapies.[1][2] This document provides an in-depth exploration of the chemical principles, experimental protocols, and critical parameters that govern the successful synthesis of oligonucleotides using this powerful technology.

The Chemical Symphony: Understanding Phosphoramidite Chemistry

At its heart, oligonucleotide synthesis is a cyclical process of sequentially adding nucleotide building blocks to a growing chain anchored to a solid support.[3] Phosphoramidites are specially modified nucleosides that serve as these building blocks.[1] Their unique chemical structure, featuring a phosphite (B83602) group and crucial protecting groups, allows for controlled and highly efficient coupling reactions.[1]

The phosphoramidite itself is a nucleoside with its 5'-hydroxyl group protected by a dimethoxytrityl (DMT) group, its exocyclic amines on the nucleobase protected, and a reactive phosphoramidite moiety at the 3'-position.[1][4] The phosphorus atom is trivalent and is further protected by a 2-cyanoethyl group.[1] This intricate design ensures stability during storage and handling while allowing for rapid activation and reaction at the desired moment in the synthesis cycle.[2]

The synthesis cycle is a meticulously orchestrated sequence of four key chemical reactions:

-

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support, exposing a free 5'-hydroxyl group.[5] This is typically achieved by treatment with a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent.[6] The released DMT cation imparts a characteristic orange color, which can be used to monitor the efficiency of the previous coupling step.[5]

-

Coupling: The next phosphoramidite in the sequence, dissolved in an anhydrous solvent like acetonitrile (B52724), is activated by a weak acid catalyst, most commonly 1H-tetrazole or its derivatives like 5-ethylthio-1H-tetrazole (ETT).[5][7] The activator protonates the nitrogen of the diisopropylamino group on the phosphoramidite, making it an excellent leaving group.[6] The exposed 5'-hydroxyl group of the support-bound nucleoside then attacks the activated phosphorus atom, forming a phosphite triester linkage.[6] This reaction is remarkably efficient, with coupling efficiencies typically exceeding 99%.[1]

-

Capping: To prevent the elongation of chains that failed to react in the coupling step (failure sequences), a capping step is introduced.[6] Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI).[6][8] This ensures that subsequent cycles only extend the correct, full-length oligonucleotides.[6]

-

Oxidation: The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate (B84403) triester.[5] This is achieved through oxidation with a solution of iodine in the presence of water and a weak base like pyridine.[7][9]

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Quantitative Insights: Coupling Efficiency and Reaction Parameters

The success of oligonucleotide synthesis hinges on the efficiency of each step, particularly the coupling reaction. High coupling efficiency is critical to maximize the yield of the desired full-length product and minimize the accumulation of difficult-to-remove failure sequences. Several factors influence coupling efficiency, including the choice of activator, coupling time, and the concentration of the phosphoramidite.

| Activator | Typical Concentration | Typical Coupling Time (DNA) | Stepwise Coupling Efficiency | Reference |

| 1H-Tetrazole | 0.45 M | 30 - 60 seconds | >99% | [10] |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | 30 seconds | >99% | [1][11] |

| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 15 - 30 seconds | >99% | [10][12] |

| 5-Benzylthio-1H-tetrazole (BTT) | ~0.33 M | 30 seconds | >99% | [12] |

Table 1: Comparison of common activators for phosphoramidite coupling in DNA synthesis. Coupling times and efficiencies can vary depending on the specific synthesizer, scale, and nucleotide sequence.

For more sterically hindered phosphoramidites, such as those used in RNA synthesis with 2'-hydroxyl protection, longer coupling times are often necessary to achieve high efficiency.[12]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the key steps in solid-phase oligonucleotide synthesis using phosphoramidites. These are generalized protocols and may require optimization based on the specific synthesizer, reagents, and desired oligonucleotide sequence.

Deblocking (Detritylation)

-

Reagent Preparation: Prepare a 3% (v/v) solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in anhydrous dichloromethane (B109758) (DCM).[1]

-

Procedure:

-

Pass the deblocking solution through the synthesis column containing the solid support-bound oligonucleotide for 30-60 seconds.[8]

-

The appearance of an orange color indicates the release of the DMT cation.

-

Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.[8]

-

Coupling

-

Reagent Preparation:

-

Procedure:

-

Simultaneously deliver the phosphoramidite solution (typically a 5- to 10-fold molar excess over the support-bound starting material) and the activator solution to the synthesis column.[1][11]

-

Allow the reaction to proceed for the optimized coupling time (e.g., 30 seconds for standard DNA phosphoramidites).[1]

-

Wash the column with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.[8]

-

Capping

-

Reagent Preparation:

-

Capping Reagent A: A solution of acetic anhydride in tetrahydrofuran (B95107) (THF) (e.g., 10% v/v).[6]

-

Capping Reagent B: A solution of 1-methylimidazole (B24206) in THF (e.g., 16% v/v).[6]

-

-

Procedure:

Oxidation

-

Reagent Preparation: Prepare a solution of 0.02 M iodine in a mixture of THF, pyridine, and water.[1]

-

Procedure:

Cleavage and Deprotection

-

Reagent Preparation: Prepare a concentrated solution of ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[3][13]

-

Procedure:

-

Transfer the solid support from the synthesis column to a sealed vial.

-

Add the cleavage/deprotection solution to the vial.

-